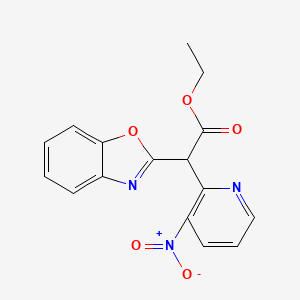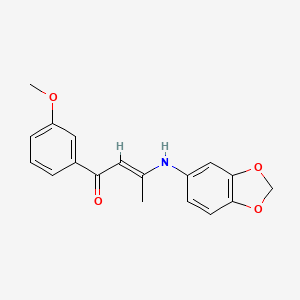![molecular formula C16H16N4O3 B5319094 3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its effects by interacting with specific targets in biological systems, such as metal ions or enzymes. This interaction may lead to changes in cellular signaling pathways or other biochemical processes, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to selectively bind to metal ions, such as copper and zinc, and can be used as a fluorescent probe for their detection in biological systems. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The use of 3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in laboratory experiments has several advantages. The compound is stable and easy to synthesize, making it readily available for use in research. In addition, this compound has been shown to have low toxicity, making it a safe option for use in in vitro and in vivo experiments. However, there are also limitations to the use of this compound in laboratory experiments. For example, the mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific targets in biological systems.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole. One potential direction is the use of the compound as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective effects of this compound in animal models of these diseases. Another potential direction is the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions in biological systems. Finally, further research is needed to elucidate the mechanism of action of this compound and its effects on specific targets in biological systems, which could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves the condensation of 5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified by column chromatography.
科学研究应用
3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-2-3-14-17-6-7-20(14)9-15-18-16(19-23-15)11-4-5-12-13(8-11)22-10-21-12/h4-8H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQILRQQHCUIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)

![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)
![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)

![1-(3-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5319086.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)
